molecular formula C5H4BF3KN B1592794 Potassium 3-Pyridyltrifluoroborate CAS No. 561328-69-6

Potassium 3-Pyridyltrifluoroborate

Cat. No.: B1592794
CAS No.: 561328-69-6
M. Wt: 185 g/mol
InChI Key: MNCKCIOWIHHCSC-UHFFFAOYSA-N
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Description

Potassium 3-Pyridyltrifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-Pyridyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-boronic acid with potassium bifluoride. The reaction typically takes place in an aqueous medium, resulting in the formation of this compound as a white precipitate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-Pyridyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. Reaction conditions vary depending on the desired product but often involve moderate temperatures and atmospheric pressure .

Major Products Formed

The major products formed from reactions involving this compound include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of Potassium 3-Pyridyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product. The compound acts as a nucleophile, transferring its pyridyl group to the palladium catalyst, which then couples with an electrophilic partner .

Comparison with Similar Compounds

Potassium 3-Pyridyltrifluoroborate is compared with other organotrifluoroborates, such as:

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

This compound is unique due to its stability and reactivity under various conditions. Unlike some other organotrifluoroborates, it is less prone to hydrolysis and can be stored for extended periods without significant degradation .

Conclusion

This compound is a versatile and stable compound with numerous applications in scientific research and industry. Its unique properties and reactivity make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Properties

IUPAC Name

potassium;trifluoro(pyridin-3-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3N.K/c7-6(8,9)5-2-1-3-10-4-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCKCIOWIHHCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635651
Record name Potassium trifluoro(pyridin-3-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561328-69-6
Record name Potassium trifluoro(pyridin-3-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 3-Pyridyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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